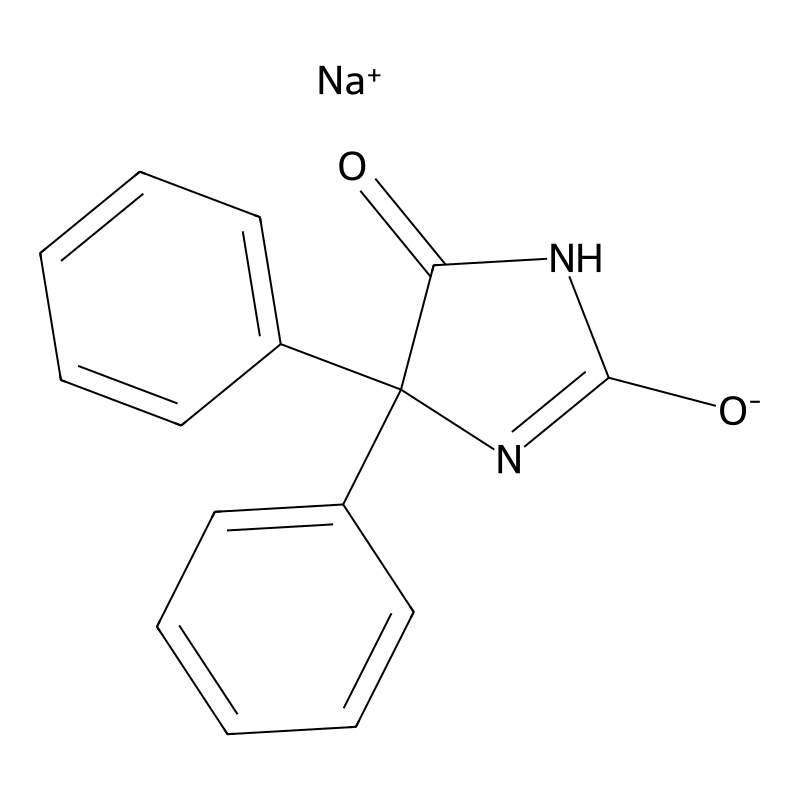

Phenytoin sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)

Insoluble in cold water

One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides.

Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform

In water, 32 mg/L at 22 °C

7.11e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Phenytoin Sodium in Epilepsy Treatment

Phenytoin sodium, also known by the brand name Dilantin, is a well-established and widely used medication for the treatment of epilepsy. Its primary mechanism of action involves blocking voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the excessive firing that leads to seizures [National Institutes of Health. PubChem Compound Summary for Phenytoin sodium. ].

Research has explored the specific effects of phenytoin sodium on different types of seizures. Studies have shown its effectiveness in controlling generalized tonic-clonic seizures (grand mal seizures), as well as partial seizures with or without complex symptomatology [Perucca, E., & Gᱟ briel, J. M. (2003). Effect of antiepileptic drugs on voltage-gated sodium channels. The Lancet. Neurology, 2(10), 800–812].

Phenytoin Sodium for Wound Healing

Beyond its established use in epilepsy, phenytoin sodium has been investigated for its potential role in wound healing. This line of research stems from the observation that phenytoin can stimulate the growth of fibroblasts, which are essential cells involved in collagen production and tissue repair [Almousilly, M. M., et al. (2012). Maiada M Almousilly et al. IRJP 2012, 3 (11) INTERNATIONAL RESEARCH JOURNAL OF PHARMACY. 3(11), 90–95].

Studies have explored the use of topical phenytoin sodium for various wound types, including diabetic foot ulcers, pressure ulcers, and burns [A STUDY OF TOPICAL PHENYTOIN SODIUM IN DIABETIC FOOT ULCER HEALING, Annals of International Medical and Dental Research]. While some research suggests potential benefits in wound healing rates, the overall evidence for topical phenytoin is still limited and requires further investigation [Scientific production on the applicability of phenytoin in wound healing. ].

Ongoing Research on Phenytoin Sodium

Current research on phenytoin sodium is exploring its potential applications in various fields. Some areas of investigation include:

- Delivery methods: Researchers are developing novel methods to deliver phenytoin sodium, such as topical formulations with enhanced penetration or nanoparticle delivery systems, to improve its efficacy in wound healing [Scientific production on the applicability of phenytoin in wound healing. ]

- Neuroprotection: Studies are investigating the neuroprotective effects of phenytoin sodium in conditions like stroke and neurodegenerative diseases [National Institutes of Health. PubChem Compound Summary for Phenytoin sodium. ]

Phenytoin sodium is a widely used antiepileptic medication primarily indicated for the management of epilepsy, particularly in the prevention and treatment of tonic-clonic seizures and complex partial seizures. It is a hydantoin derivative, chemically recognized as sodium 5,5-diphenyl-2,4-imidazolidinedione, with the molecular formula and a molar mass of approximately 252.273 g/mol . Phenytoin sodium functions by stabilizing neuronal membranes and reducing excitability through its action on voltage-gated sodium channels, effectively preventing the propagation of seizure activity .

The exact mechanism of action of phenytoin sodium in preventing seizures is not fully understood. However, it is believed to act primarily by inhibiting voltage-gated sodium channels in the brain. These channels play a crucial role in the initiation and propagation of nerve impulses. By blocking sodium channels, phenytoin sodium stabilizes neuronal membranes and reduces the excessive firing of neurons that can lead to seizures [].

Phenytoin sodium can cause a range of side effects, including dizziness, drowsiness, gum hyperplasia (overgrowth), and tremor. In severe cases, it can lead to ataxia (incoordination) and cognitive impairment. Due to its narrow therapeutic index (the small range between effective dose and toxic dose), careful monitoring of blood levels is necessary to ensure optimal efficacy and minimize the risk of side effects [].

Phenytoin sodium can also interact with several other medications, potentially affecting their metabolism or effectiveness. Patients taking phenytoin sodium should inform their doctor about all other medications they are using.

Phenytoin sodium is teratogenic, meaning it can cause birth defects if taken during pregnancy. Women who are pregnant or planning to become pregnant should discuss the risks and benefits of phenytoin sodium with their doctor.

Data for Toxicity:

Safety Precautions:

Phenytoin sodium undergoes various metabolic transformations in the liver, primarily through cytochrome P450 enzymes. The drug is metabolized to several inactive metabolites, including hydroxyphenytoin and phenytoin dihydrodiol, which are excreted in urine. The metabolism involves hydroxylation and conjugation reactions, influenced by genetic polymorphisms in enzymes such as CYP2C9 and CYP2C19 . The formation of an arene oxide intermediate during metabolism is linked to some of the adverse effects associated with phenytoin therapy, such as hepatotoxicity and hypersensitivity reactions .

Phenytoin exhibits significant biological activity as an anticonvulsant. Its mechanism involves preferential binding to the inactive state of voltage-gated sodium channels, leading to a time-dependent block that prevents high-frequency repetitive firing of action potentials in neurons. This action stabilizes the neuronal membrane against excessive excitatory stimuli, thus reducing seizure frequency and severity . Additionally, phenytoin has been associated with various side effects, including potential vitamin D deficiency leading to osteoporosis, peripheral neuropathy, and hypersensitivity reactions such as Stevens-Johnson syndrome .

Phenytoin can be synthesized through several methods, primarily involving the condensation of benzylurea with ethyl acetoacetate or similar compounds. One common synthetic route includes:

- Formation of Hydantoin: Benzylurea reacts with ethyl acetoacetate under acidic conditions to form a hydantoin intermediate.

- Cyclization: The hydantoin undergoes cyclization to yield phenytoin.

- Sodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to produce phenytoin sodium.

This process can vary based on specific laboratory techniques and desired purity levels .

Phenytoin is primarily utilized in the treatment of epilepsy but has also been explored for other medical applications:

- Cardiac Arrhythmias: It may be used to manage certain types of cardiac arrhythmias due to its effects on cardiac action potentials.

- Bipolar Disorder: Some studies suggest potential benefits in mood stabilization.

- Neuropathic Pain: Investigated for use in managing neuropathic pain syndromes.

- Wound Healing: Emerging research indicates possible roles in enhancing wound healing processes .

Phenytoin exhibits numerous drug interactions due to its effects on hepatic enzyme systems. It is known to induce cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9), which can lead to altered metabolism of co-administered drugs. For instance:

- Warfarin: Phenytoin can increase serum levels of warfarin by inhibiting its metabolism.

- Antacids: Concomitant use may reduce phenytoin absorption due to altered gastric pH.

- Other Antiepileptics: Interactions with other antiepileptic medications can lead to increased toxicity or reduced efficacy .

Monitoring serum levels is critical due to phenytoin's narrow therapeutic index; small changes can lead to toxicity or subtherapeutic effects.

Several compounds share structural or functional similarities with phenytoin. Here are some notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Carbamazepine | Dibenzazepine | Anticonvulsant | Also used for bipolar disorder; induces its own metabolism. |

| Lamotrigine | Phenyltriazine | Anticonvulsant | Acts on sodium channels but also modulates glutamate release. |

| Valproic Acid | Short-chain fatty acid | Anticonvulsant | Broad-spectrum efficacy; also used for mood stabilization. |

| Topiramate | Sulfamate-substituted fructose derivative | Anticonvulsant | Multiple mechanisms including sodium channel inhibition and GABA enhancement. |

Uniqueness of Phenytoin:

Phenytoin's distinct mechanism as a voltage-gated sodium channel blocker sets it apart from other anticonvulsants that may target different pathways or receptor systems. Its long history of use and established role in managing tonic-clonic seizures highlight its clinical significance despite potential adverse effects and interactions .

Orthorhombic Crystal Structure

The orthorhombic crystal structure represents the most commonly observed bulk polymorphic form of phenytoin sodium [1] [2]. This crystal system is characterized by unit cell parameters with a = 6.23 Å, b = 13.53-13.6 Å, and c = 15.52-15.55 Å, with all angles equal to 90 degrees [1] [3]. The orthorhombic arrangement demonstrates that phenytoin molecules pack in a well-defined three-dimensional lattice where hydrogen-bonded molecules form a ribbon motif along the a-axis [4]. This structural feature is particularly significant as it represents the direction of fastest growth and exhibits the highest supersaturation dependence during crystal formation [4].

The orthorhombic form typically manifests as needle-like or rod-like crystalline structures when prepared through various solution-based methods [1] [5]. X-ray diffraction studies confirm that this polymorphic form maintains consistent structural integrity across different preparation techniques, including drop casting, spin coating, and recrystallization processes [1]. The crystallographic analysis reveals that slow growing (010) and (011) faces result from phenyl-phenyl interactions and demonstrate reduced dependence of growth rate on supersaturation compared to other crystallographic directions [4].

Threefold Superstructure in Methanol Solvate

A particularly complex polymorphic form exists as a threefold superstructure of phenytoin sodium when crystallized as a mixed methanol solvate hydrate [6] [7] [8]. This sophisticated crystal structure forms a modulated arrangement consisting of a supercell made up of three close-to-identical repeat units [6] [7]. The chemical formula for this complex structure is [Na₃(C₁₅H₁₁N₂O₂)₃(CH₄O)₃(H₂O)₁.₀₈]ₙ, indicating the incorporation of both methanol and water molecules within the crystal lattice [6] [7].

The unit cell parameters for this methanol solvate form include a = 15.9687(3) Å, b = 18.7065(4) Å, c = 15.8249(4) Å, with β = 106.077(12)°, crystallizing in the monoclinic space group P2₁/c [9] [7]. Each basic structural fragment consists of one phenytoin anion, a sodium cation, and either a methanol, or a methanol and a water molecule coordinated to the sodium ion [6] [7]. Modulation along the b axis is introduced due to the presence or absence of water or methanol molecules at sodium coordination sites and by the alternating torsion angles of one of the two phenytoin phenyl rings [6] [7].

The structural complexity extends to the coordination environment, where each sodium ion coordinates to one anionic amide nitrogen atom and three keto oxygen atoms [7] [8]. Individual segments within the asymmetric unit are linked by covalent sodium-oxygen and sodium-nitrogen bonds, creating infinite [(C₁₅H₁₁N₂O₂)·Na]ₙ chains that are further stabilized by intramolecular N-H···O hydrogen bonding parallel to [10] [7] [8].

Surface-Induced Polymorphism

Research has identified a unique surface-induced polymorphic form (Form II) of phenytoin that occurs exclusively when the compound is crystallized in proximity to silica surfaces [11] [12]. This surface-mediated polymorph exhibits significantly different structural characteristics compared to the bulk orthorhombic form and demonstrates enhanced dissolution properties [11] [12]. Grazing incidence X-ray diffraction reveals unit cell dimensions significantly different from those of the known bulk crystal structure [11].

The surface-induced form crystallizes in a monoclinic system with unit cell parameters a = 6.1 Å, b = 12.2 Å, and c = 14.0 Å [13] [14]. This polymorph can only be accessed through surface interactions and is not obtained in bulk crystallization processes [11] [12]. The formation of this surface-induced phase is kinetically driven rather than representing a thermodynamic equilibrium state, with the time frame of crystallization having a decisive impact on polymorph formation [11].

Crystal structure prediction combined with experimental grazing incidence X-ray diffraction has enabled the full structural solution of this surface-induced form [15]. The comparison between the bulk and the new surface-induced phase reveals significant packing differences in the hydrogen-bonding network, which may explain the faster dissolution of Form II with respect to Form I [15].

Crystal Lattice Parameters and Unit Cell Characteristics

| Polymorphic Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Characteristics |

|---|---|---|---|---|---|---|---|

| Orthorhombic Form I (Bulk) | Orthorhombic | Not specified | 6.23 | 13.53-13.6 | 15.52-15.55 | 90 | Standard bulk form, needle/rod-like crystals |

| Surface-Induced Polymorph (Form II) | Monoclinic | P21/c or Pc | 6.1 | 12.2 | 14.0 | ~90 | Only observed at surfaces, enhanced dissolution |

| Phenytoin Sodium Monohydrate | Monoclinic | P21/c | 15.526(3) | 6.206(2) | 15.799(3) | 115.50(2) | Stable hydrated form, improved solubility |

| Threefold Superstructure (Methanol Solvate) | Monoclinic | P21/c | 15.9687(3) | 18.7065(4) | 15.8249(4) | 106.077(12) | Modulated structure with solvent molecules |

The crystalline sodium phenytoin monohydrate represents a particularly important polymorphic form with distinctive lattice parameters [16] [17]. This monoclinic crystal system exhibits unit cell parameters a = 15.526(3) Å, b = 6.206(2) Å, c = 15.799(3) Å, with β = 115.50(2)° [16]. The calculated unit cell volume is 1374.0 ų with Z = 4 molecules per unit cell and a calculated density (Dcalc) of 1.41 g·cm⁻³ [16].

The space group determination for the monohydrate form is P2₁/c (No. 14), established through systematic analysis of reflection conditions and structural refinement [16]. Data collection was performed at 173 ± 1 K using the ω-2θ scan technique, with scan rates varying from 1 to 16°/min to optimize data quality for both intense and weak reflections [16].

X-ray Diffraction Studies

Comprehensive X-ray diffraction investigations have provided detailed structural characterization of phenytoin sodium polymorphs using multiple diffraction techniques. Powder X-ray diffraction (PXRD) studies utilizing CuKα radiation (λ = 1.5406 Å) have established characteristic diffraction patterns for each polymorphic form [16] [18].

Specular X-ray diffraction measurements performed with Siemens D500 diffractometers in Bragg-Brentano configuration have confirmed the orthorhombic unit cell for the bulk form with consistent lattice parameters across different preparation methods [1]. The diffraction data reveals that all preparation techniques result in phenytoin crystallizing in the same polymorphic structure, despite significant morphological variations [1].

Grazing incidence X-ray diffraction (GIXD) techniques have been particularly valuable for characterizing surface-induced polymorphs and thin film structures [11] [12] [19]. These measurements, performed at synchrotron facilities such as ELETTRA, utilize monochromatic radiation at wavelengths of 0.14 nm and employ Pilatus 2M detectors for high-resolution data collection [15]. GIXD patterns reveal preferential crystalline orientations with respect to substrate surfaces, particularly showing preferred 001 texture in many thin film preparations [1] [13].

Single crystal X-ray diffraction has provided the most detailed structural information, particularly for the phenytoin sodium monohydrate form [16]. Data collection extending to maximum 2θ of 136.3° ensures comprehensive sampling of reciprocal space, while structure solution using SHELX-86 and full-matrix least-squares refinement yield precise atomic coordinates and thermal parameters [16].

Crystalline Sodium Phenytoin Monohydrate Properties

The crystalline sodium phenytoin monohydrate exhibits unique X-ray powder diffraction characteristics that distinguish it from other polymorphic forms [10] [16]. The distinctive diffraction pattern features characteristic 2θ values when measured using CuKα radiation [16].

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.1 | 7.3 | 100 |

| 27.2 | 3.3 | 80 |

| 22.7 | 3.9 | 73 |

| 15.5 | 5.7 | 71 |

| 18.4 | 4.8 | 67 |

| 20.3 | 4.4 | 60 |

| 21.2 | 4.2 | 54 |

| 6.2 | 14.2 | 49 |

The most characteristic and unique identification peak occurs at 2θ = 12.1°, which serves as the definitive marker for this specific crystal form [16]. Additional key identification peaks at 2θ = 18.4° and 21.2° provide confirmatory evidence for the monohydrate structure [16].

Thermal analysis of the crystalline monohydrate reveals distinctive behavior compared to anhydrous forms [16]. Differential scanning calorimetry (DSC) shows an endothermic transition at approximately 65°C accompanied by a 5% weight loss, consistent with water molecule loss from the crystal structure [16]. The theoretical water content for the monohydrate is 6.16%, closely matching experimental observations [16].

Stability studies demonstrate that the crystalline sodium phenytoin monohydrate maintains structural integrity over prolonged periods and exhibits excellent aqueous solubility characteristics [16]. This enhanced stability and solubility makes the monohydrate form particularly valuable for pharmaceutical applications requiring uniform dosing profiles [16].

Morphological Variations in Different Crystal Forms

The morphological characteristics of phenytoin sodium crystals exhibit remarkable variability depending on crystallization conditions, solvent systems, and preparation techniques [5] [20] [21]. These morphological variations occur while maintaining the same underlying polymorphic structure, demonstrating that crystal habit modification can be achieved without altering the fundamental crystal lattice arrangement [1] [20].

| Preparation Method | Crystal Morphology | Size/Dimensions | Surface Texture |

|---|---|---|---|

| Drop casting from ethanol | Needle-like, rod-like structures | 100-300 μm extension | Preferred 001 orientation |

| Drop casting from acetone | Rhombic, boomerang-shaped | 100+ μm 2D networks | Preferred 001 orientation |

| Spin coating | Small particles, disc-like | 400-750 nm particles | Random orientation |

| Vacuum deposition | Needle-like after crystallization | Variable, μm range | Preferred 001 orientation |

| Recrystallization from ethanol | Needle-shaped crystals | Not specified | Variable |

| Recrystallization from acetone | Rhombic crystals | Not specified | Variable |

| Watering-out technique | Thin plate crystals | Not specified | Variable |

Recrystallization from ethanol solutions typically produces needle-shaped crystals, while recrystallization from acetone solutions yields rhombic crystal morphologies [5] [20]. The watering-out crystallization technique results in thin plate crystal formations [5] [20]. These distinct morphological outcomes arise from different solvent-solute interactions and varying crystallization kinetics [5] [22].

Drop casting techniques enable precise morphological control through concentration and evaporation rate manipulation [1]. Low concentration ethanol solutions with slow evaporation produce elongated structures covering entire surfaces with individual rods extending over 200 μm [1]. Higher concentrations result in three-dimensional dendritic structures with rod-like formations arranged at 45° angles [1].

Acetone-based preparations yield distinctly different morphologies, including two-dimensional networks and boomerang-shaped crystals with preferred growth directions inclined at 45° to each other [1]. These unique morphological features demonstrate long-range order despite individual crystals not being interconnected [1].

Vacuum deposition initially produces amorphous films that spontaneously crystallize within 24 hours at ambient conditions [1]. The resulting crystalline structures include long kinked needles with extensions of several micrometers and heights of 150 nm, as well as flat spherulite-type structures with common centers and heights of approximately 50 nm [1].

Surface texture analysis reveals that most preparation methods result in preferred 001 crystallographic orientation with respect to substrate surfaces [1] [13]. However, spin coating techniques produce random crystallite orientations characteristic of powder-like behavior [1]. This preferential orientation significantly influences dissolution behavior due to differences in surface energy between distinct crystal facets [1].

Purity

Physical Description

Solid

Color/Form

White powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Decomposition

Appearance

Melting Point

295-298 °C

286 °C

Storage

UNII

GHS Hazard Statements

H302 (99.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (88.34%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H351 (85.16%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (10.6%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (88.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION (VET): ...IS DRUG OF CHOICE IN DIGITALIS INDUCED TOXICITY & VENTRICULAR ARRHYTHMIAS IN DOGS UNRESPONSIVE TO PROCAINE AMIDE. IN CASES OF POOR WOUND HEALING IT MAY STIMULATE COLLAGEN FORMATION & WOUND TENSILE STRENGTH.

Hydantoin anticonvulsants are indicated in the suppression and control of tonic-clonic (grand mal) and simple or complex partial (psychomotor or temporal lobe) seizures. /Hydantoin anticonvulsants; Included in US product labeling./

Parenteral phenytoin is indicated for the control of tonic-clonic type status epilepticus. Although parenteral benzodiazepines are often used initially for rapid control of status epilepticus, phenytoin is indicated for sustained control of seizure activity. /Included in US product labeling./

For more Therapeutic Uses (Complete) data for PHENYTOIN (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism.

Phenytoin may act to normalize influx of sodium and calcium to cardiac Purkinje fibers. Abnormal ventricular automaticity and membrane responsiveness are decreased. Also, phenytoin shortens the refractory period, and therefore shortens the QT interval and the duration of the action potential.

Exact mechanism is unknown. Phenytoin may act in the CNS to decrease synaptic transmission or to decrease summation of temporal stimulation leading to neuronal discharge (antikindling). Phenytoin raises the threshold of facial pain and shortens the duration of attacks by diminishing self-maintenance of excitation and repetitive firing.

Phenytoin's mechanisms of action as a muscle relaxant is thought to be similar to its anticonvulsant action. In movement disorders, the membrane stabilizing effect reduces abnormal sustained repetitive firing and potentiation of nerve and muscle cells.

A number of studies suggest that keratinocyte growth factor (KGF) plays a major part in reepithelialization after injury, via binding to the specific KGF receptor (KGFR). Several pharmacological agents, including the anti-epileptic drug phenytoin (PHT), have been widely used clinically to promote wound healing. Although the mechanism of action of PHT in this process is still not well understood, it is possible that the activity of PHT in wound healing is mediated via KGF and the KGFR. In the present study, using the enzyme-linked immunosorbant assay and flow cytometry we have shown that PHT increases KGF secretion and KGFR expression by more than 150% in gingival fibroblasts and epithelial cells, respectively. Moreover, semi-quantitative reverse transcriptase-polymerase chain reaction analysis showed that PHT also markedly increased both KGF and KGFR gene transcription by these cells.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The majority of phenytoin is excreted as inactive metabolites in the bile. An estimated 1-5% of phenytoin is eliminated unchanged in the urine.

The volume of distribution of phenytoin is reported to be approximately 0.75 L/kg.

The clearance of phenytoin is non-linear. At lower serum concentrations (less than 10 mg/L), elimination is characterized by first order kinetics. As plasma concentrations increase, the kinetics shift gradually towards zero-order, and finally reach zero-order kinetics once the system is saturated.

Studies using Dilantin have shown that phenytoin and its sodium salt are usually completely absorbed from the GI tract. Bioavailability may vary enough among oral phenytoin sodium preparations of different manufacturers to result in toxic serum concentrations or a loss of seizure control (subtherapeutic serum concentrations)...

Absorption of phenytoin is slow and variable among products (poor in neonates) for oral admininstration, immediate for iv administration, and very slow but complete (92%) for intramuscular administration.

Prompt phenytoin capsules are rapidly absorbed and generally produce peak serum concentrations in 1.5-3 hours, while extended phenytoin sodium capsules are more slowly absorbed and generally produce peak serum concentrations in 4-12 hours. When phenytoin sodium is administered im, absorption may be erratic; this may result from crystallization of the drug at the injection site because of the change in pH.

/Phenytoin/ is distributed into cerebrospinal fluid, saliva, semen, GI fluids, bile, and breast milk; it also crosses the placenta, with fetal serum concentrations equal to those of the mother.

For more Absorption, Distribution and Excretion (Complete) data for PHENYTOIN (15 total), please visit the HSDB record page.

Metabolism Metabolites

The major route of metabolism of phenytoin is oxidation by the liver to the inactive metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH). Because this metabolism is a saturable process, small increases in dosage may produce substantial increases in plasma phenytoin concentrations...

The rate of hepatic biotransformation is increased in younger children, in pregnant women, in women during menses, and in patients with acute trauma; rate decreases with advancing age. The major inactive metabolite of phenytoin is 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH). Phenytoin may be metabolized slowly in a small number of individuals due to genetic predisposition, which may cause limited enzyme availability and lack of induction.

... Oxidative metabolism of 1 of geminal phenyl rings of diphenylhydantoin ... 5-meta-hydroxyphenyl-(l) and 5-para-hydroxyphenyl-5-phenylhydantoin were detected in urine of man (approx ratio 1:12) ...

Phenytoin has known human metabolites that include 4-Hydroxyphenytoin, 3'-HPPH, (2S,3S,4S,5R)-6-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid, and 5-(3,4-dihydroxycyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione.

Primarily hepatic. The majority of the dose (up to 90%) is metabolized to 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). This metabolite undergoes further glucuronidation and is excreted into the urine. CYP2C19 and CYP2C9 catalyze the aforementioned reaction. Route of Elimination: Most of the drug is excreted in the bile as inactive metabolites which are then reabsorbed from the intestinal tract and excreted in the urine. Urinary excretion of phenytoin and its metabolites occurs partly with glomerular filtration but, more importantly, by tubular secretion. Half Life: 22 hours (range of 7 to 42 hours)

Associated Chemicals

Wikipedia

FDA Medication Guides

Phenytoin Sodium

Phenytoin

CAPSULE;ORAL

TABLET, CHEWABLE;ORAL

UPJOHN

PHARMACIA

09/07/2022

10/22/2021

Drug Warnings

Because of altered absorption and protein binding and/or increased metabolic clearance of hydantoin anticonvulsants during pregnancy, pregnant women receiving these medications may experience an increased incidence of seizures. Serum hydantoin concentrations must be monitored and doses increased accordingly. A gradual resumption of the patient's usual dosage may be necessary after delivery. However, some patients may experience a rapid reduction in maternal hepatic phenytoin metabolism at time of delivery, requiring the dosage to be reduced within 12 hr postpartum. /Hydantoin anticonvulsants/

Exposure to hydantoins prior to delivery may lead to an increased risk of life-threatening hemorrhage in the neonate, usually within 24 hr of birth. Hydantoins may also produce a deficiency of vitamin K in the mother, causing increased maternal bleeding during delivery. risk of maternal and infant bleeding may be reduced by administering water-soluble vitamin K to the mother during delivery and to the neonate, intramuscularly or sc, immediately after birth. /Hydantoin anticonvulsants/

Phenytoin are distributed into breast milk; significant amounts may be ingested by the infant.

For more Drug Warnings (Complete) data for PHENYTOIN (26 total), please visit the HSDB record page.

Biological Half Life

Following oral administration, the plasma half-life of phenytoin averages about 22 hours, although the half-life has ranged from 7-42 hours in individual patients. The plasma half-life of phenytoin in humans following IV administration ranges from 10-15 hours.

Because phenytoin exhibits saturable, zero-order, or dose-dependent pharmacokinetics, the apparent half-life of phenytoin changes with dose and serum concentrations. this is due to the saturation of the enzyme system responsible for metabolizing phenytoin, which occurs at therapeutic concentrations of the drug. Thus, a constant amount of drug is metabolized (capacity-limited metabolism), and small increases in dose may cause disproportionately large increases in serum concentrations and apparent half-life, possibly causing unexpected toxicity.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepared from benzophenone: H. R. HENZE, US PATENT 2,409,754 (1946 TO Parke Davis).

General Manufacturing Information

Analytic Laboratory Methods

Analyte: phenytoin; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards

Analyte: phenytoin; matrix: pharmaceutical preparation (oral suspension); procedure: extraction with ether and chloroform; evaporation to dryness; extract melts between 292 °C and 299 °C with some decomposition (chemical identification)

Analyte: phenytoin; matrix: pharmaceutical preparation (oral suspension); procedure: dissolution in chloroform; reaction with cobaltous acetate in methanol and isopropylamine in methanol produces a violet to red-violet color (chemical identification)

For more Analytic Laboratory Methods (Complete) data for PHENYTOIN (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

IMPROVED ISOCRATIC LIQUID-CHROMATOGRAPHIC SIMULTANEOUS MEASUREMENT OF PHENYTOIN, PHENOBARBITAL, PRIMIDONE, CARBAMAZEPINE, ETHOSUXIMIDE, & N-DESMETHYLMETHSUXIMIDE IN SERUM.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. Protect from freezing. /Phenytoin Oral Suspension USP/

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. /Phenytoin Tablets (Chewable) USP/

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Extended Phenytoin Sodium Capsules USP/

For more Storage Conditions (Complete) data for PHENYTOIN (6 total), please visit the HSDB record page.

Interactions

Concurrent use of alcohol or CNS depression-producing medications with hydantoin anticonvulsants may enhance CNS depression. Chronic use of alcohol may decrease serum concentrations and effectiveness of hydantoins; concurrent use of hydantoin anticonvulsants with acute alcohol intake may increase serum hydantoin concentrations. /Hydantoin anticonvulsants/

Concurrent use of amiodarone with phenytoin and possibly with other hydantoin anticonvulsants may increase plasma concentrations of the hydantoin, resulting in increased effects and/or toxicity.

Concurrent use with coumarin- or indandione-derivative anticoagulants, chloramphenicol, cimetidine, disulfiram, influenza virus vaccine, isoniazid, methylphenidate, phenylbutazone, ranitidine, salicylates, sulfonamide, trazodone, or trimethoprim may increase serum concentrations of phenytoin because of decreased metabolism, thereby increasing the effects and/or toxicity phenytoin. Dosage adjustments of the anticonvulsant may be necessary.

For more Interactions (Complete) data for PHENYTOIN (50 total), please visit the HSDB record page.

Stability Shelf Life

A slight yellowing of the solution will not affect its potency. After being refrigerated, solution may form a precipitate which usually dissolves after being warmed to room temperature; however, do not use if the solution is not clear. /Phenytoin Sodium Injection USP/

Dates

2: Zarandi MA, Zahedi P, Rezaeian I, Salehpour A, Gholami M, Motealleh B. Drug

3: Lavandier N, Tourniaire D. [Follow-up of a cohort of patients after

4: Kaucher KA, Acquisto NM, Rao GG, Kaufman DC, Huntress JD, Forrest A, Haas CE.

5: Sehgal VN, Prasad PV, Kaviarasan PK, Rajan D. Trophic skin ulceration in

6: Erenberk U, Dundaroz R, Gok O, Uysal O, Agus S, Yuksel A, Yilmaz B, Kilic U.

7: Doshi MS, Naik AA, Mehta MR, Gogtay NJ, Thatte UM, Menon MD. Three-way,

8: Onuki Y, Ikegami-Kawai M, Ishitsuka K, Hayashi Y, Takayama K. A 5% glucose

9: National Toxicology Program. Phenytoin and phenytoin sodium. Rep Carcinog.

10: Ergun E, Kurt G, Tonge M, Aytar H, Tas M, Baykaner K, Ceviker N. Effects of

11: Fonseka HF, Ekanayake SM, Dissanayake M. Two percent topical phenytoin sodium

12: Yi T, Zhan XC, Li CR, He N. Application of highly accurate nephelometric

13: Kaushal S, Rani A, Chopra SC, Singh G. Safety and efficacy of clobazam versus

14: Yi T, Zhan XC, Li CR, He N. Determination of phenytoin sodium injection and

15: Rhodes RS Pharmd, Kuykendall JR Phd Pharmd, Heyneman CA Pharmd Ms, May MP Ms,

16: Wijnberg ID, Ververs FF. Phenytoin sodium as a treatment for ventricular

17: Muchohi SN, Kokwaro GO, Maitho TE, Munenge RW, Watkins WM, Edwards G.

18: Wijnberg ID, Back W, van der Kolk JH. [The use of electromyographic

19: Suthisisang C, Payakachat N, Chulavatnatol S, Towanabut S. Bioavailability of

20: Lewis WG, Rhodes RS. Systemic absorption of topical phenytoin sodium. Ann